molecular formula C12H16INO3S B4767910 1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine

1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine

Cat. No. B4767910
M. Wt: 381.23 g/mol
InChI Key: YTPZAZPVYNVBLL-UHFFFAOYSA-N
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Description

“1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” is a chemical compound with the molecular formula C11H14INO3S . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” are not available in the retrieved sources, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The synthesis of similar compounds often involves the reaction of a suitable precursor with an amine .


Molecular Structure Analysis

The molecular structure of “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” includes a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a sulfonyl group attached to a methoxyphenyl group, which in turn is substituted with an iodine atom .


Chemical Reactions Analysis

Piperidine derivatives, including “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine”, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” can undergo are not specified in the retrieved sources.


Physical And Chemical Properties Analysis

The average mass of “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” is 367.203 Da, and its monoisotopic mass is 366.973907 Da . Other physical and chemical properties are not specified in the retrieved sources.

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” and similar compounds may be subjects of future research in drug discovery and development.

properties

IUPAC Name

1-(4-iodo-3-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPZAZPVYNVBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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